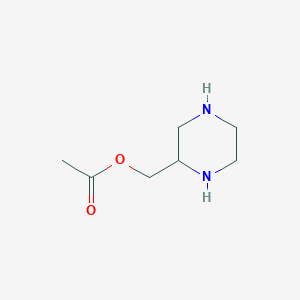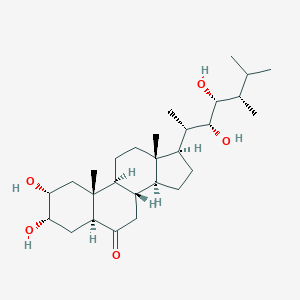
Castasterone
Übersicht
Beschreibung
Castasterone (CAS) is a metabolic precursor of the plant steroid hormone epibrassinolide (EB). In some plants, EB accounts for the total hormone activity, whereas in other plants, CAS is the active form . Brassinosteroids (BRs) are a group of plant steroidal hormones that modulate developmental processes and also have a pivotal role in stress management .
Synthesis Analysis
The synthesis of Castasterone has been reported in various studies . The plant steroid, campesterol, was thought to be the progenitor of brassinolides on account of the side chain as well as the bioactive potential .Molecular Structure Analysis
The molecular structure of Castasterone has been analyzed in several studies . The structure of BRs is remarkably similar to vertebrates’ animals (i.e., androgens, corticoids, and estrogens) and insects (i.e., ecdysteroids) hormones .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Castasterone have been well studied. For instance, 6-deoxotyphasterol is hydroxylated to 6-deoxocastasterone by the 2α-hydroxylase encoded by the DDWF1 gene. 6-deoxocastasterone is then converted to Castasterone .Physical And Chemical Properties Analysis
The physical and chemical properties of Castasterone have been analyzed in various studies . For instance, its molecular formula is C28H48O5 .Wissenschaftliche Forschungsanwendungen
Castasterone in Plant Stress Tolerance
Castasterone plays a significant role in enhancing plant tolerance to various environmental stresses. Research indicates that castasterone can improve the antioxidative defense system in plants, particularly under heavy metal stress. For instance, castasterone has been found to confer copper stress tolerance in Brassica juncea seedlings by modulating antioxidant enzyme responses and amino acid balance (Yadav et al., 2018). Similarly, castasterone in combination with citric acid can alleviate cadmium toxicity in plants, suggesting its potential in enhancing phytoremediation efforts (Kaur et al., 2018).
Role in DNA Protection and Gene Regulation
Castasterone has demonstrated potential in protecting DNA from oxidative damage. A study showed that castasterone isolated from Centella asiatica leaves significantly reduced hydrogen peroxide-induced DNA damage in human lymphocytes (Sondhi et al., 2010). Furthermore, castasterone has been observed to regulate gene expression related to pigment metabolism, carbon fixation, and antioxidative enzymes, thereby playing a critical role in plant stress responses and metabolic processes (Sharma et al., 2019).
Impact on Plant Growth and Development
Castasterone is integral in plant growth and development. Studies have shown that it can regulate polyphenolic metabolism and photosynthetic systems in plants under stress conditions, enhancing growth and biomass (Poonam et al., 2015). Additionally, castasterone is involved in the biosynthesis of other brassinosteroids, indicating its crucial role in the brassinosteroid biosynthetic pathway (Fujioka et al., 2000).
Interaction with Other Compounds and Pathways
Castasterone interacts with other compounds and pathways to mediate plant responses to environmental stimuli. For instance, the ameliorative role of castasterone on copper metal toxicity in Brassica juncea demonstrates its interaction with redox homeostasis mechanisms (Yadav et al., 2018). The interaction between castasterone and auxin has been implicated in the gravitropic response of plant roots, suggesting a complex interplay between different hormonal pathways (Kim et al., 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUIKSFYFRVQLF-YLNAYWRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040992 | |
| Record name | Castasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Castasterone | |
CAS RN |
80736-41-0 | |
| Record name | Castasterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80736-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Castasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



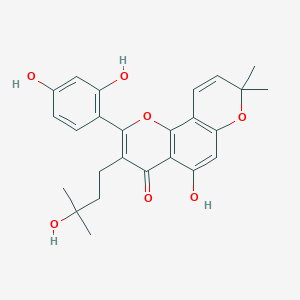
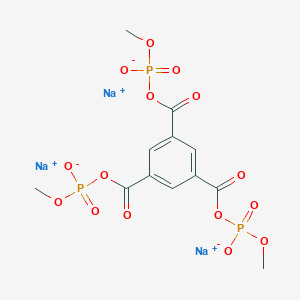
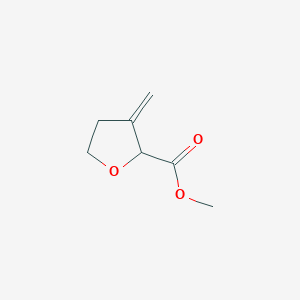
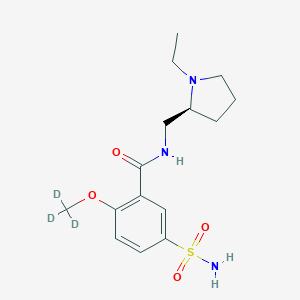
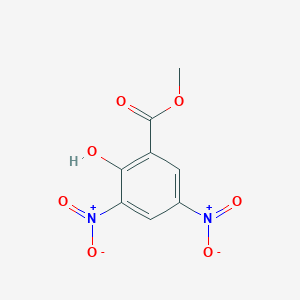
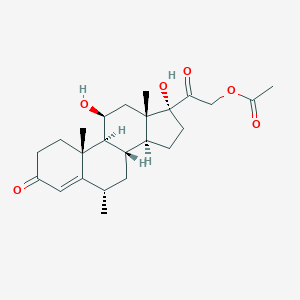
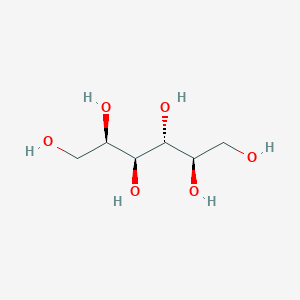
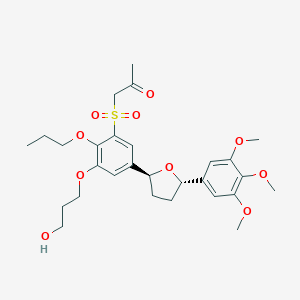
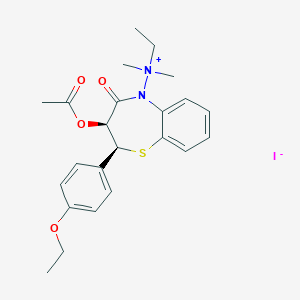
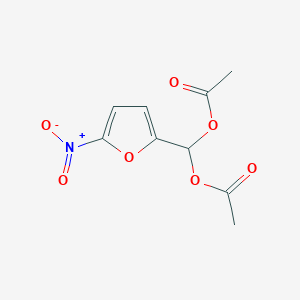
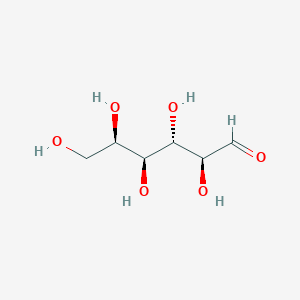
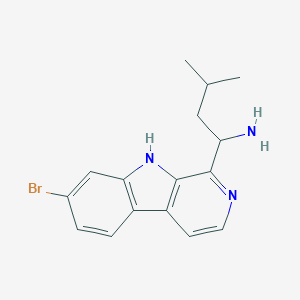
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B119584.png)
